molecular formula C20H20F2N2O B2431958 (1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1091463-62-5

(1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2431958
CAS No.: 1091463-62-5
M. Wt: 342.39
InChI Key: UHLNPQMRUIWIMZ-UHFFFAOYSA-N
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Description

(1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20F2N2O and its molecular weight is 342.39. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antituberculosis Properties

Research has demonstrated the synthesis and effectiveness of (1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone derivatives in the treatment of cancer and tuberculosis. A study by Mallikarjuna et al. (2014) synthesized derivatives of this compound and tested them for in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. The findings suggested that some derivatives exhibited significant antituberculosis and anticancer activities, with compounds showing specific activity against both tuberculosis bacteria and cancer cells (Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).

Antitubercular Activities

Further investigation into the antitubercular capabilities of related compounds was conducted by Bisht et al. (2010), where a series of phenyl cyclopropyl methanones showed potent antitubercular activity against Mycobacterium tuberculosis H37Rv. This study highlighted the potential of these compounds, including those with similar structures to this compound, in treating tuberculosis with specific compounds demonstrating significant in vitro antitubercular activity (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, & Mishra, 2010).

Chemical Analysis and Synthesis Methods

On the analytical side, studies like that of El-Sherbiny et al. (2005) have explored methods for the separation and analysis of flunarizine hydrochloride and its degradation products, providing insights into the chemical analysis techniques that can be applied to closely related compounds. This research contributes to the broader understanding of chemical properties and stability of fluoroquinolones and their derivatives (El-Sherbiny, Eid, El-wasseef, Riyad M Al-Ashan, & Belal, 2005).

Solvent-Polarity Reconfigurable Fluorescent Logic Gates

In a different application, Gauci and Magri (2022) designed and synthesized compounds incorporating piperazine and fluorophenyl units, similar to the compound , for use as fluorescent logic gates. These compounds demonstrated the ability to reconfigure logic functions based on solvent polarity, indicating potential applications in the development of smart materials and sensors (Gauci & Magri, 2022).

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O/c21-16-3-1-15(2-4-16)20(9-10-20)19(25)24-13-11-23(12-14-24)18-7-5-17(22)6-8-18/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLNPQMRUIWIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.